8-chloro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
Scientific Research Applications
Antitumor Applications
8-Chloro-2,3,4,9-tetrahydro-1H-carbazole has shown promising applications in antitumor activities. For instance, a novel derivative, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, demonstrated significant anti-tumor activity, particularly effective against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study synthesized various 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity against A-549 cell line, with compounds J-3 and J-4 showing considerable activity (Chaudhary & Chaudhary, 2016).
Biotransformation Research
Research has explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole. A study using Ralstonia sp. strain SBUG 290 indicated that this strain can transform 2,3,4,9-tetrahydro-1H-carbazole into various hydroxylated products, showcasing the potential for microbial degradation or modification of this compound (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Anti-HIV Activity
Chloro-1,4-dimethyl-9H-carbazole derivatives, closely related to this compound, have displayed potential anti-HIV activity. A nitro-derivative showed a promising profile as a lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).
Treatment of Human Papillomavirus Infections
A study described an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).
Inhibition of Mild Steel Corrosion
Research has investigated the use of 2,3,4,9-tetrahydro-1H-carbazole derivatives as anticorrosion agents for mild steel, demonstrating their effectiveness in both abiotic and biotic environments (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Tritium Labeling for DP Receptor Antagonists
Tritium labeled 2,3,4,9-tetrahydro-1H-carbazole derivatives have been prepared for use as potent DP receptor antagonists (Berthelette et al., 2004).
Photosynthesis and Plant Growth Inhibitors
Indole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, have been synthesized and evaluated as potential photosynthesis and plant growth inhibitors (Mendes et al., 2019).
Properties
IUPAC Name |
8-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUILMSPQYMDEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559990 | |
Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53475-34-6 | |
Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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